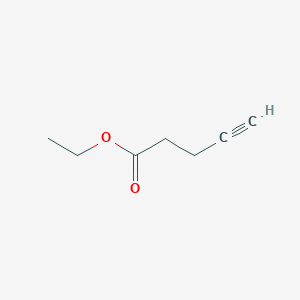

4-Pentynoic acid ethyl ester

Vue d'ensemble

Description

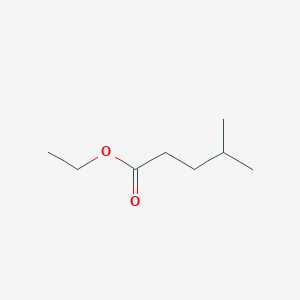

4-Pentynoic acid ethyl ester is a fatty acid ester . Its molecular formula is C7H10O2 and its molecular weight is 126.1531 .

Synthesis Analysis

The synthesis of 4-Pentynoic acid ethyl ester can be achieved through ester exchange and reset reaction by the effect of a catalyst. The main raw materials used are allyl alcohol and raw acetic ester .

Molecular Structure Analysis

The molecular structure of 4-Pentynoic acid ethyl ester can be represented by the InChI string: InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h1H,4-6H2,2H3 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Pentynoic acid ethyl ester include a molecular weight of 126.15 g/mol, a topological polar surface area of 26.3 Ų, and a complexity of 129 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds .

Applications De Recherche Scientifique

Organic Synthesis: Reactant in Copper-Catalyzed Reactions

Ethyl pent-4-ynoate is used as a reactant with copper-catalyzed regioselective silylcupration of terminal alkynes to form α-vinylsilanes. This process is significant in the synthesis of complex organic molecules, which can be used in various chemical industries, including pharmaceuticals and agrochemicals .

Synthesis of Vinylsilanes

The compound is involved in the synthesis of ethyl (2E)-5-phenylpent-2-en-4-ynoate through olefination-dehydrohalogenation, which is a valuable intermediate for preparing vinylsilanes. Vinylsilanes are important in creating polymers and materials with desirable properties such as resistance to thermal degradation .

Click Chemistry Applications

Ethyl pent-4-ynoate is also used in click chemistry applications, particularly as a PROTAC linker or aliphatic linker. Click chemistry is a field of chemical synthesis that generates substances quickly and reliably by joining small units together .

Mécanisme D'action

C7H10O2C_7H_{10}O_2C7H10O2

. This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Mode of Action

It’s known that the compound can act as a reactant in copper-catalyzed regioselective silylcupration of terminal alkynes to form α-vinylsilanes

Biochemical Pathways

Its role as a reactant in chemical synthesis suggests it may participate in various biochemical reactions .

Result of Action

As a reactant in chemical synthesis, it likely contributes to the formation of other compounds

Action Environment

Environmental factors can influence the action, efficacy, and stability of ethyl pent-4-ynoate. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability.

Propriétés

IUPAC Name |

ethyl pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFVBLCWAIVAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212418 | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pentynoic acid ethyl ester | |

CAS RN |

63093-41-4 | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063093414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl pent-4-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

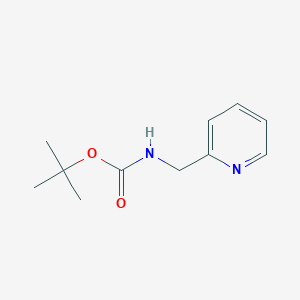

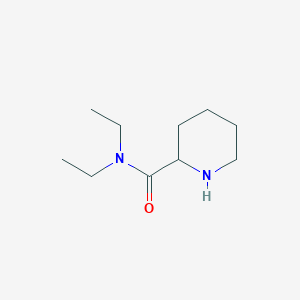

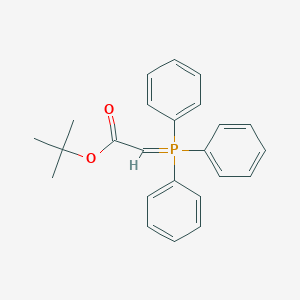

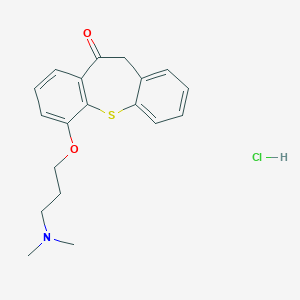

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Pentynoic acid ethyl ester useful in material science?

A1: 4-Pentynoic acid ethyl ester possesses a terminal alkyne group, which can participate in versatile click chemistry reactions, specifically the Glaser coupling. [, ] This allows for the controlled and efficient modification of polymers, leading to the creation of novel materials with tailored properties.

Q2: Can you give an example of how 4-Pentynoic acid ethyl ester is used to synthesize novel materials?

A2: One example is the synthesis of tadpole-like single-chain polymeric nanoparticles (TPPs). [] Researchers utilized 4-Pentynoic acid ethyl ester incorporated within a poly(2-(methacryloyloxy)ethyl pent-4-ynoate)-r-poly(hydroxyethyl methacrylate) (PMAEP-r-PHEMA) block. The terminal alkyne group of the 4-Pentynoic acid ethyl ester derivative allows for the attachment of a poly(2-(dimethylamino)ethyl methacrylate (PDMAEMA) linear chain via Glaser coupling. This results in a TPP with the PMAEP-r-PHEMA block acting as the “head” and the PDMAEMA chain acting as the "tail". These TPPs exhibit amphiphilic properties and can self-assemble into superparticles in aqueous solutions, showcasing their potential as drug delivery systems.

Q3: Are there other applications of 4-Pentynoic acid ethyl ester in materials beyond the example mentioned?

A3: While the provided research focuses on TPP synthesis, the versatility of the terminal alkyne in 4-Pentynoic acid ethyl ester suggests potential applications in various material science domains. For instance, it can be used to functionalize surfaces [], create crosslinked polymer networks, or develop responsive materials. Further research exploring these applications is necessary to fully understand the potential of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)